4-[(1,3-Thiazol-2-yl)methyl]piperidine
Description
4-[(1,3-Thiazol-2-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl group linked to a 1,3-thiazole moiety. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h5-6,8,10H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVMBLXNPUNVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017163-98-2 | |
| Record name | 2-(piperidin-4-ylmethyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)methyl]piperidine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 2-chloromethylthiazole with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-[(1,3-Thiazol-2-yl)methyl]piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(1,3-Thiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine Hydrochloride
- Structure : The oxygen atom in the thiazol-2-yloxy linker distinguishes this compound from the target molecule. The hydrochloride salt form enhances solubility in polar solvents.
- Molecular Data: Formula: C₉H₁₅ClN₂OS Average mass: 234.742 g/mol Monoisotopic mass: 234.059362 g/mol
4-(5-Bromo-1,3-thiazol-2-yl)piperidine
- Structure : A bromine substituent at the 5-position of the thiazole introduces steric bulk and electronic effects.
- Molecular Data: Formula: Not explicitly stated (inferred as C₈H₁₁BrN₂S). CAS No.: EN300-1696810 (Enamine Ltd.)
- Functional Implications : Bromination could enhance electrophilic reactivity, making this compound a candidate for cross-coupling reactions in synthetic chemistry.
Paroxetine-Related Piperidine Derivatives
- Examples: (±)-trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride (Paroxetine Related Compound G) . trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride .
- Key Differences : These analogues replace the thiazole with benzodioxol or fluorophenyl groups, shifting pharmacological activity toward serotonin reuptake inhibition (antidepressant properties) .
Pharmacological and Functional Comparisons
Thiazole Derivatives as Enzyme Inhibitors
- COX/LOX Inhibition: Thiazole derivatives like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) exhibit COX-1/COX-2 inhibition (IC₅₀ values: 9.01–11.65 mM) and anti-inflammatory activity .
- Implications for Target Compound : The thiazole-methyl-piperidine scaffold may similarly interact with COX/LOX enzymes, though substituent variations (e.g., methyl vs. acetamide) would modulate selectivity and potency.
Molecular Properties
Biological Activity
4-[(1,3-Thiazol-2-yl)methyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole ring, combined with the piperidine moiety, allows for diverse interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of 4-[(1,3-Thiazol-2-yl)methyl]piperidine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can induce oxidative stress in cells by increasing reactive oxygen species (ROS), leading to cellular damage and death, particularly in fungal cells. This mechanism suggests potential applications in antifungal therapies.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal properties. Studies show that derivatives of piperidine have varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Fusarium oxysporum . The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 100 mg/mL against various strains .
- Anticancer Properties : Thiazole derivatives, including those related to 4-[(1,3-Thiazol-2-yl)methyl]piperidine, have shown promising antiproliferative activity against cancer cell lines. For instance, certain thiazole analogues exhibited IC50 values as low as 5.73 µM against MCF-7 breast cancer cells . The mechanism involves inhibition of the vascular endothelial growth factor receptor (VEGFR-2), suggesting a pathway for therapeutic intervention in cancer treatment.
Case Studies
Several studies have explored the biological activities of thiazole-based compounds:
- Antimicrobial Efficacy : A study evaluated various piperidine derivatives and reported MIC values ranging from 4.69 to 22.9 µM against different bacterial strains and notable antifungal activity against C. albicans with MIC values up to 78.23 µM .
- Antiproliferative Effects : In another investigation, a thiazole analogue exhibited significant antiproliferative effects on MDA-MB-231 cells with an IC50 value of 12.15 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies revealed that thiazole compounds can bind effectively to VEGFR2 proteins, supporting their role in inhibiting tumor growth through targeted pathways .
Comparative Analysis
The following table summarizes the biological activities and characteristics of 4-[(1,3-Thiazol-2-yl)methyl]piperidine compared to similar compounds:
| Compound | Activity Type | IC50/MIC Values | Notes |
|---|---|---|---|
| 4-[(1,3-Thiazol-2-yl)methyl]piperidine | Antimicrobial | MIC: 0.0039 - 100 mg/mL | Effective against various bacterial strains |
| Thiazole Analogues | Anticancer | IC50: ~5 - 12 µM | Inhibits VEGFR2; induces apoptosis |
| Piperidine Derivatives | Antifungal | MIC: up to 78.23 µM | Notable activity against C. albicans |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
